![molecular formula C15H14ClNO B2827199 4-chloro-2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenol CAS No. 1272436-93-7](/img/structure/B2827199.png)
4-chloro-2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenol is a biochemical used for proteomics research . It has a molecular weight of 259.73 and a molecular formula of C15H14ClNO .
Synthesis Analysis
The Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, was synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .Molecular Structure Analysis
The dihedral angle between the planes of the aromatic rings is 2.71 (7)° and an intramolecular O - H⋯N hydrogen bond closes an S (6) ring . In the crystal, extremely weak C - H⋯π interactions link the molecules into a three-dimensional network .Chemical Reactions Analysis
The Schiff base ligand participates in coordination with metal (II) ions, forming a six-coordinated octahedral geometry . The metal complexes formed had the general formulae [M (L) 2 (H 2 O) 2 ], where L is the Schiff base ligand and M is Mn, Co, Ni, Cu, and Zn .Physical and Chemical Properties Analysis
The Schiff base ligand has a molecular weight of 259.73 and a molecular formula of C15H14ClNO . The yield of the synthesis was 73.91%, and the product was brown in color . The melting point was greater than 350°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The synthesis of Schiff base compounds, including those similar to 4-chloro-2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenol, has been reported with their crystal structures confirmed using single-crystal X-ray diffraction (XRD). These compounds are analyzed for their molecular structure, optoelectronic properties, and bioactivity through a combination of quantum chemical and molecular docking methods. Such studies provide a foundation for understanding the interactions at the molecular level and the potential for applications in optoelectronics and bioactive materials (Ashfaq et al., 2022).
Optoelectronic Applications
Research into Schiff base oligomers derived from similar compounds has shown promise in optoelectronics. For instance, the conductivity and band gap of oligomers synthesized from related compounds have been studied, indicating potential applications in electronic devices. These oligomers and their metal complexes exhibit significant electrical conductivity, which can be enhanced through doping, suggesting their utility in electronic and optoelectronic applications (Kaya & Koyuncu, 2006).
Bioactivity and Medical Research
The bioactivity of Schiff base compounds and their potential inhibition properties against crucial proteins of SARS-CoV-2 have been investigated. Computational and experimental studies have suggested these compounds exhibit interaction energy values indicating potential as inhibitors against viral proteins, making them candidates for further in vitro and in vivo investigations in antiviral drug research (Ashfaq et al., 2022).
Catalytic Applications
Schiff base compounds have also been explored for their catalytic properties, such as in the acylation of inert alcohols and phenols under base-free conditions. Studies have detailed the reaction mechanisms, showing that these compounds can act as efficient recyclable catalysts for various organic transformations, highlighting their significance in synthetic organic chemistry (Liu et al., 2014).
Environmental Applications
In addition to the aforementioned applications, research has focused on the determination of phenolic compounds, including chlorophenols and dimethylphenols, in environmental samples using advanced analytical techniques. These studies underscore the relevance of such compounds in monitoring and managing environmental pollutants, contributing to the field of environmental chemistry (Castillo et al., 1997).
Wirkmechanismus
The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method . The metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .
Safety and Hazards
Zukünftige Richtungen
The Schiff base ligands containing oxygen and nitrogen as donor atoms have continued to attract the attention of researchers . They are known to coordinate to metal atoms in different ways under different reaction conditions . One of the major areas of research on the Schiff base metal complexes is their biological activity, with the main aim being the discovery of safe and effective therapeutic agents for the treatment of bacterial infections and cancers .
Eigenschaften
IUPAC Name |
4-chloro-2-[(2,4-dimethylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-10-3-5-14(11(2)7-10)17-9-12-8-13(16)4-6-15(12)18/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUIJJGPQGXSNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
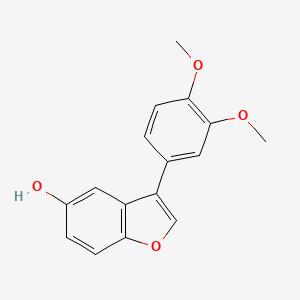
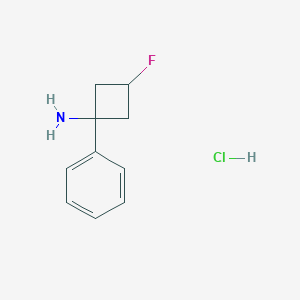
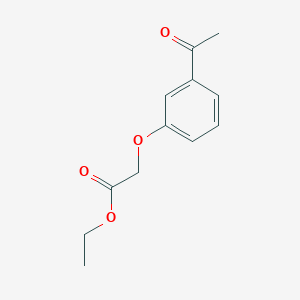
![N-(1-ethyl-1H-indol-6-yl)-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2827122.png)
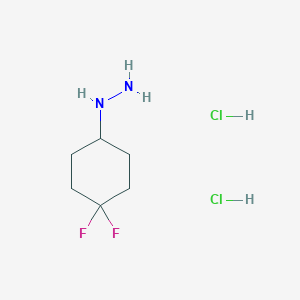

![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2827127.png)

![6-({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone](/img/structure/B2827132.png)
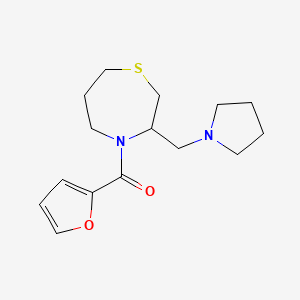
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2827134.png)
![4-[(6-Bromopyridin-2-yl)carbamoyl]butanoic acid](/img/structure/B2827135.png)
![4-(3-Bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)oxybenzaldehyde](/img/structure/B2827137.png)
![N-[3-(1-aminoethyl)phenyl]benzamide](/img/structure/B2827139.png)
